N'~3~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE
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Overview
Description
N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a benzothiophene moiety, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide. This reaction is often carried out in the presence of a suitable catalyst, such as pyridine, and under reflux conditions in an anhydrous ethanol solvent . The reaction mixture is heated to around 80°C for several hours, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring and benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or benzothiophene derivatives.
Scientific Research Applications
N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antitumor agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide exerts its effects involves binding to specific molecular targets. For instance, it can inhibit certain enzymes by interacting with their active sites, thereby blocking their activity . The compound’s hydrazide group is particularly important for its binding affinity and specificity. Additionally, the pyrazole and benzothiophene moieties contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl derivatives
Uniqueness
N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide stands out due to its combination of a pyrazole ring and a benzothiophene moiety, which is not commonly found in similar compounds
Properties
Molecular Formula |
C21H22N4OS |
---|---|
Molecular Weight |
378.5g/mol |
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H22N4OS/c1-14-18(15(2)25(24-14)16-8-4-3-5-9-16)12-22-23-21(26)19-13-27-20-11-7-6-10-17(19)20/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3,(H,23,26)/b22-12+ |
InChI Key |
FVYHTGWEEOVCGN-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CSC4=C3CCCC4 |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CSC4=C3CCCC4 |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CSC4=C3CCCC4 |
Origin of Product |
United States |
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